molecular formula C12H17N B1336431 4-(Cyclopentylmethyl)aniline CAS No. 145071-72-3

4-(Cyclopentylmethyl)aniline

Cat. No.: B1336431
CAS No.: 145071-72-3
M. Wt: 175.27 g/mol
InChI Key: HLGGEQDQQGRVQY-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)aniline is an organic compound characterized by a cyclopentylmethane group attached to a phenyl ring, which is further substituted with an amino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)aniline typically involves the following steps:

    Starting Materials: Benzene, cyclopentylmethane, and ammonia.

    Friedel-Crafts Alkylation: Cyclopentylmethane is alkylated with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form cyclopentylbenzene.

    Nitration: Cyclopentylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position, yielding (4-Nitrophenyl)cyclopentylmethane.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large reactors for Friedel-Crafts alkylation and nitration steps.

    Continuous Flow Systems: Implementing continuous flow systems for efficient reduction of the nitro group.

    Purification: Employing distillation and recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: (4-Nitrosophenyl)cyclopentylmethane, (4-Nitrophenyl)cyclopentylmethane.

    Reduction: Secondary amines.

    Substitution: Acylated or sulfonated derivatives.

Scientific Research Applications

4-(Cyclopentylmethyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)aniline involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that interact with the amino group or the phenyl ring.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, or cellular metabolism.

Comparison with Similar Compounds

    (4-Aminophenyl)methane: Lacks the cyclopentyl group, resulting in different chemical properties.

    (4-Aminophenyl)ethylmethane: Contains an ethyl group instead of a cyclopentyl group, affecting its reactivity and applications.

Uniqueness:

    Structural Features: The presence of the cyclopentyl group in 4-(Cyclopentylmethyl)aniline imparts unique steric and electronic properties.

    Reactivity: The compound’s reactivity is influenced by the cyclopentyl group, making it distinct from other similar compounds.

Properties

IUPAC Name

4-(cyclopentylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10/h5-8,10H,1-4,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGGEQDQQGRVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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